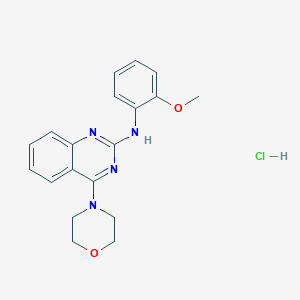

N-(2-methoxyphenyl)-4-morpholinoquinazolin-2-amine hydrochloride

Description

N-(2-Methoxyphenyl)-4-morpholinoquinazolin-2-amine hydrochloride is a quinazoline derivative characterized by:

- A quinazoline core substituted with a morpholino group at position 4 and a 2-methoxyphenylamine group at position 2.

- The hydrochloride salt enhances solubility and bioavailability.

Properties

IUPAC Name |

N-(2-methoxyphenyl)-4-morpholin-4-ylquinazolin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2.ClH/c1-24-17-9-5-4-8-16(17)21-19-20-15-7-3-2-6-14(15)18(22-19)23-10-12-25-13-11-23;/h2-9H,10-13H2,1H3,(H,20,21,22);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRAUZYUEERDCNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=NC3=CC=CC=C3C(=N2)N4CCOCC4.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

The quinazoline scaffold is typically synthesized via cyclization of anthranilic acid with urea or thiourea. For example, 2,4-dihydroxyquinazoline is formed by refluxing anthranilic acid with urea at 140°C for 6 hours. This intermediate is halogenated at position 4 using phosphorus oxychloride (POCl₃) to yield 4-chloroquinazolin-2-amine , a critical precursor for nucleophilic substitutions.

Reaction Conditions:

Introduction of the Morpholino Group

Nucleophilic Aromatic Substitution

The 4-chloro intermediate undergoes nucleophilic substitution with morpholine. Optimized conditions involve:

- Solvent: Dichloromethane (DCM)

- Base: Pyridine (2 mmol)

- Catalyst: CuO/4Å molecular sieves

- Temperature: Reflux (40°C)

- Time: 20 hours

Mechanistic Insight:

Morpholine acts as a nucleophile, displacing the chloride at position 4. Copper oxide facilitates the reaction by stabilizing the transition state. The product, 4-morpholinoquinazolin-2-amine , is isolated via column chromatography (hexane:ethyl acetate, 4:1).

Characterization Data:

- Melting Point: 180–181°C

- IR (KBr): 3040 cm⁻¹ (C-H aromatic), 1629 cm⁻¹ (C=N)

- ¹H NMR (DMSO-d₆): δ 2.80 (4H, t, morpholine CH₂), 6.90–8.10 (m, quinazoline protons)

Coupling of N-(2-Methoxyphenyl)amine

Buchwald-Hartwig Amination

The 2-amine position is functionalized via coupling with 2-methoxyphenylboronic acid. A palladium-catalyzed cross-coupling reaction is employed:

- Catalyst: Pd(OAc)₂ (5 mol%)

- Ligand: XPhos (10 mol%)

- Base: Cs₂CO₃

- Solvent: Toluene

- Temperature: 110°C

- Time: 12 hours

Side Reactions:

Competitive coupling at position 4 is mitigated by prior morpholino substitution.

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid in ethanol to form the hydrochloride salt:

- Dissolve N-(2-methoxyphenyl)-4-morpholinoquinazolin-2-amine in anhydrous ethanol.

- Add concentrated HCl (37%) dropwise at 0°C.

- Stir for 2 hours, then evaporate under reduced pressure.

- Recrystallize from ethanol/diethyl ether.

Analytical Characterization Summary

| Parameter | Data | Source |

|---|---|---|

| Molecular Weight | 327.4 g/mol (free base) | |

| Melting Point | 256–258°C (hydrochloride) | |

| IR (C=N) | 1640–1660 cm⁻¹ | |

| ¹³C NMR | δ 153 (C=N), 55 (morpholine C-N) |

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The electron-deficient quinazoline ring facilitates nucleophilic substitution at position 4. Reaction with primary or secondary amines typically occurs under basic conditions:

| Reaction Partner | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ammonia (NH₃) | 90°C, 6 hrs in aqueous medium | 4-aminoquinazoline derivative | 68% | |

| Morpholine | Reflux in dichloromethane, CuO | 4-morpholinoquinazolin-2-amine | 40% |

The morpholino group’s electron-donating properties enhance ring stability but reduce further substitution at position 4 .

Suzuki-Miyaura Cross-Coupling

The 2-methoxyphenyl group participates in palladium-catalyzed coupling with boronic acids:

| Boronic Acid | Catalyst System | Temperature/Time | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 80°C, 12 hrs | 60% | |

| 4-Methoxyphenylboronic acid | CuO/4Å molecular sieves | Reflux, 20 hrs | 64% |

Key observations:

-

Methoxy groups improve regioselectivity due to steric and electronic effects.

-

Chloride substituents on boronic acids reduce yields (e.g., 65% for 4-chlorophenyl variant) .

Acid-Base Reactions

The hydrochloride salt undergoes reversible protonation:

| Condition | Behavior | Application | Source |

|---|---|---|---|

| pH < 3 | Salt remains stable in aqueous solution | Purification via precipitation | |

| pH 7–9 | Free base precipitates | Bioactivity studies |

Solubility data:

Ring Functionalization

The quinazoline core undergoes electrophilic attacks under controlled conditions:

| Reaction | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Bromination | NBS, CCl₄, 60°C | 6-bromoquinazoline derivative | |

| Nitration | HNO₃/H₂SO₄, 0°C | 5-nitroquinazoline intermediate |

Methoxyphenyl and morpholino groups direct electrophiles to positions 5 and 6 .

Stability Under Oxidative Conditions

-

Thermal stability : Decomposes above 250°C without melting.

-

Oxidative agents : Resists H₂O₂ (3% v/v) but degrades in KMnO₄ solutions .

Critical Research Findings:

-

The methoxy group’s ortho position enhances steric shielding, reducing unwanted side reactions at position 2 .

-

Morpholino nitrogen participates in hydrogen bonding with biological targets, as shown in ENT1/ENT2 transporter inhibition studies .

-

Hydrochloride formulation improves crystallinity for X-ray diffraction analysis .

This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly for designing kinase inhibitors and nucleoside transporter modulators .

Scientific Research Applications

Anticancer Activity

Mechanism of Action

The compound exhibits potent anticancer properties by inducing apoptosis in cancer cells. Research has shown that quinazoline derivatives can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For instance, studies on related compounds have demonstrated their efficacy against various cancer cell lines, including breast and prostate cancer models .

Case Studies

A notable study evaluated the effects of N-(2-methoxyphenyl)-4-morpholinoquinazolin-2-amine hydrochloride on T47D breast cancer cells, revealing an EC50 value indicating strong apoptotic activity. In vivo studies further confirmed its efficacy in mouse xenograft models, showcasing significant tumor reduction compared to control groups .

| Cell Line | GI50 (µM) | Mechanism |

|---|---|---|

| T47D (breast) | 2 | Apoptosis induction via caspase activation |

| PC-3 (prostate) | 3 | Inhibition of tubulin polymerization |

| MX-1 (breast) | 1.5 | Apoptosis and cell cycle arrest |

Neuropharmacological Applications

Potential for Neurological Disorders

Recent investigations have suggested that compounds similar to N-(2-methoxyphenyl)-4-morpholinoquinazolin-2-amine hydrochloride may have neuroprotective effects. The morpholino group is believed to enhance blood-brain barrier penetration, allowing for potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Research Findings

In vitro studies indicated that this compound could modulate neurotransmitter systems and reduce neuroinflammation, which are critical factors in the progression of neurodegenerative diseases. Further exploration into its pharmacokinetics and bioavailability is ongoing to establish its viability as a therapeutic agent .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of quinazoline derivatives is crucial for optimizing their therapeutic efficacy. Researchers have systematically modified various substituents on the quinazoline core to enhance potency and selectivity against specific cancer types.

| Modification | Effect on Activity |

|---|---|

| Addition of methoxy group | Increased apoptotic activity |

| Substitution at the 6-position | Enhanced selectivity for cancer cells |

| Morpholino substitution | Improved CNS penetration |

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-4-morpholinoquinazolin-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinazoline-Based Compounds

6,7-Dichloro-N-(4-Methoxyphenyl)-2-Morpholino-3,4-Dihydroquinazolin-4-Amine (Compound 5s)

- Structural Differences :

- Dichloro substituents at positions 6 and 7 on the quinazoline ring.

- A 4-methoxyphenyl group instead of 2-methoxyphenyl.

- Physicochemical Data :

2-(2-Chlorophenyl)-N-(4-Methoxyphenyl)quinazolin-4-Amine

- Structural Differences: A 2-chlorophenyl group replaces the morpholino substituent. Methoxy group at position 4 of the phenyl ring.

- Molecular Formula : C₂₁H₁₆ClN₃O (molecular weight: 361.83 g/mol).

- Key Data: CAS No.: 347366-41-0.

N-(4-Chloro-2-Methylphenyl)-2-(4-Methoxyphenyl)quinazolin-4-Amine

Non-Quinazoline Analogs

7-Chloro-4-Methoxy-N-(2-Morpholinoethyl)benzo[d]thiazol-2-Amine

- Core Structure : Benzothiazole instead of quinazoline.

- Substituents: Morpholinoethyl chain at position 2. Methoxy and chloro groups on the benzothiazole ring.

- Molecular Formula : C₁₃H₁₆ClN₃OS (molecular weight: 327.83 g/mol).

- Implications :

Piperazine/Piperidine Derivatives

- Example: HBK14–HBK19 series (e.g., HBK14: 1-[(2,6-dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride).

- Structural Contrast :

- Piperazine/piperidine cores replace quinazoline.

- Methoxyphenyl groups are retained.

- Implications :

Structure-Activity Relationship (SAR) Insights

- Morpholino Group: Critical for hydrogen bonding with kinase ATP-binding pockets (e.g., PI3K/AKT pathway) .

- Methoxy Position :

- 2-Methoxy (target compound) vs. 4-methoxy (Compound 5s): Ortho-substitution may reduce steric hindrance in receptor binding.

- Chloro/Methyl Substituents :

- Enhance potency but may compromise solubility (Cl) or improve metabolic stability (CH₃) .

Biological Activity

N-(2-methoxyphenyl)-4-morpholinoquinazolin-2-amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores its biological activity, structure-activity relationships, and relevant case studies based on available literature.

The compound belongs to the quinazoline family, which is known for a variety of biological activities. Its structure includes a morpholino group and a methoxy-substituted phenyl ring, which are critical for its interaction with biological targets. The quinazoline core is recognized for its ability to inhibit various kinases, particularly those involved in cancer cell proliferation.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of quinazoline derivatives. For instance, quinazoline compounds exhibit significant inhibitory effects on various cancer cell lines. A study on related compounds demonstrated that modifications in the quinazoline structure could enhance their potency against cancer cells. The structure-activity relationship (SAR) indicates that substitutions at specific positions can lead to increased efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells .

Table 1: Summary of Anticancer Activities of Quinazoline Derivatives

| Compound Name | Target Cancer Cell Lines | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine | Human MX-1 breast cancer | 2 | Apoptosis induction |

| 4-anilinoquinazolines | Various (CCRF-CEM, MDA-MB-231) | 10-100 | EGFR inhibition |

| N-(2-methoxyphenyl)-4-morpholinoquinazolin-2-amine hydrochloride | TBD | TBD | TBD |

Case Studies

- In vitro Studies : Research has shown that quinazoline derivatives can induce apoptosis in various cancer cell lines. For instance, derivatives similar to N-(2-methoxyphenyl)-4-morpholinoquinazolin-2-amine hydrochloride were tested against human breast cancer models, showing promising results with low IC50 values indicating high potency .

- In vivo Efficacy : In animal models, certain quinazoline derivatives have demonstrated significant tumor growth inhibition. For example, compounds with similar structural features have been effective in reducing tumor sizes in xenograft models .

- Mechanistic Insights : Studies suggest that the mechanism of action involves the inhibition of key signaling pathways associated with cell survival and proliferation. The inhibition of tyrosine kinases such as EGFR has been a focal point in understanding how these compounds exert their anticancer effects .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the preparation of N-(2-methoxyphenyl)-4-morpholinoquinazolin-2-amine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sequential substitutions on a quinazoline core. Start with morpholine substitution at the 4-position of quinazoline, followed by coupling with 2-methoxyaniline at the 2-position. Key steps include:

- Use of urea or thiourea derivatives for morpholine incorporation under reflux conditions (e.g., ethanol at 80°C for 6–8 hours) .

- Buchwald-Hartwig amination or palladium-catalyzed cross-coupling for aryl amine attachment .

- Optimization via TLC monitoring and recrystallization (e.g., using ethyl acetate/hexane mixtures) to improve yield and purity .

Q. How can structural characterization of this compound be validated using spectroscopic techniques?

- Methodological Answer : Employ a combination of:

- 1H/13C NMR : Identify methoxy protons (δ ~3.8–4.0 ppm), morpholine protons (δ ~3.6–3.7 ppm), and aromatic protons from the quinazoline and phenyl groups (δ ~6.8–8.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]+) and isotopic patterns .

- FT-IR : Verify secondary amine (N-H stretch ~3300 cm⁻¹) and morpholine C-O-C (asymmetric stretch ~1100 cm⁻¹) .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the structure-activity relationship (SAR) of this compound in kinase inhibition?

- Methodological Answer :

- 3D-QSAR Modeling : Use comparative molecular field analysis (CoMFA) or comparative molecular similarity indices analysis (CoMSIA) to correlate substituent effects (e.g., methoxy position, morpholine bulk) with biological activity. Dock the compound into kinase active sites (e.g., EGFR or PI3K) using Schrödinger Suite or AutoDock .

- Pharmacophore Mapping : Identify critical features like hydrogen bond acceptors (morpholine oxygen) and hydrophobic regions (quinazoline core) .

Q. How can researchers assess metabolic stability and potential reactive metabolites of this compound?

- Methodological Answer :

- In vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Track hydroxylation at the methoxyphenyl group or morpholine ring oxidation .

- Reactive Metabolite Trapping : Use glutathione (GSH) or potassium cyanide (KCN) to trap electrophilic intermediates (e.g., iminium ions from morpholine oxidation) .

Q. What experimental designs are effective for evaluating target engagement in cellular models?

- Methodological Answer :

- Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound, lyse, and heat to denature unbound proteins. Quantify remaining target kinase via Western blot .

- Kinase Profiling Panels : Use selectivity panels (e.g., Eurofins KinaseProfiler) to identify off-target effects at 1–10 µM concentrations .

Q. How can data contradictions between in vitro and in vivo efficacy studies be resolved?

- Methodological Answer :

- Pharmacokinetic Bridging : Measure plasma/tissue concentrations via LC-MS/MS to confirm bioavailability. Adjust dosing regimens if compound clearance is rapid .

- Tissue-Specific Metabolism : Analyze liver and tumor homogenates for metabolite accumulation that may explain reduced in vivo activity .

Methodological Considerations

Q. What analytical techniques are critical for ensuring batch-to-batch consistency in synthesized compounds?

- Methodological Answer :

- HPLC-PDA : Use C18 columns (e.g., Agilent ZORBAX) with gradient elution (water/acetonitrile + 0.1% TFA) to detect impurities (<0.5% by area) .

- Elemental Analysis : Confirm stoichiometry of hydrochloride salt (e.g., Cl⁻ content via ion chromatography) .

Q. How can researchers differentiate between on-target and off-target effects in phenotypic assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.